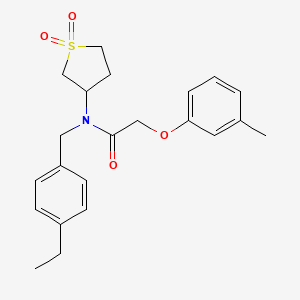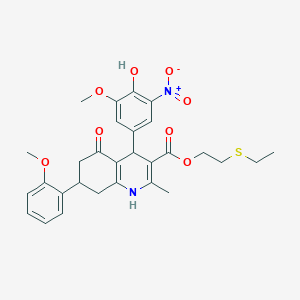![molecular formula C24H23BrN4O B11592176 6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B11592176.png)
6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinoline core, which is substituted with a bromo group, a dimethylphenyl group, and a pyrazolylmethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylphenylamine, 6-bromoquinoline-4-carboxylic acid, and 1-ethyl-1H-pyrazole. The synthetic route may involve the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a cyclization reaction involving 2,5-dimethylphenylamine and 6-bromoquinoline-4-carboxylic acid under acidic conditions.
Substitution Reactions: The bromo group on the quinoline core is introduced through a halogenation reaction using bromine or a brominating agent.
Amide Formation: The final step involves the formation of the amide bond between the quinoline core and the pyrazolylmethyl group. This is typically achieved through a condensation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
6-ブロモ-2-(2,5-ジメチルフェニル)-N-[(1-エチルピラゾール-4-イル)メチル]キノリン-4-カルボキサミドは、科学研究においていくつかの応用があります。
医薬品化学: DNAと相互作用して細胞増殖を阻害する能力により、抗癌剤としての可能性が調査されています。
生物学的研究: この化合物は、酵素阻害と受容体結合に関する研究で使用されており、その作用機序に関する洞察を提供しています。
化学生物学: これは、生物学的経路と分子間相互作用を研究するためのプローブとして役立ちます。
工業用途: この化合物の誘導体は、特に有機半導体と発光ダイオード(LED)の開発における材料科学への応用が検討されています。
作用機序
6-ブロモ-2-(2,5-ジメチルフェニル)-N-[(1-エチルピラゾール-4-イル)メチル]キノリン-4-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。
DNAインターカレーション: この化合物は、DNAにインターカレーションし、複製プロセスを阻害し、細胞周期停止につながります。
酵素阻害: これは、細胞代謝に関与する重要な酵素を阻害し、細胞の生存に影響を与える可能性があります。
受容体結合: この化合物は、細胞表面の特定の受容体に結合し、シグナル伝達経路を調節できます。
類似化合物との比較
類似化合物
- 6-クロロ-2-(2,5-ジメチルフェニル)-N-[(1-エチルピラゾール-4-イル)メチル]キノリン-4-カルボキサミド
- 6-フルオロ-2-(2,5-ジメチルフェニル)-N-[(1-エチルピラゾール-4-イル)メチル]キノリン-4-カルボキサミド
- 6-ヨード-2-(2,5-ジメチルフェニル)-N-[(1-エチルピラゾール-4-イル)メチル]キノリン-4-カルボキサミド
独自性
6-ブロモ-2-(2,5-ジメチルフェニル)-N-[(1-エチルピラゾール-4-イル)メチル]キノリン-4-カルボキサミドの独自性は、特定のブロモ置換基にあります。これは、独自の電子特性と立体特性を与え、反応性と生物学的標的との相互作用に影響を与え、研究と潜在的な治療用途に貴重な化合物となります。
特性
分子式 |
C24H23BrN4O |
|---|---|
分子量 |
463.4 g/mol |
IUPAC名 |
6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H23BrN4O/c1-4-29-14-17(13-27-29)12-26-24(30)21-11-23(19-9-15(2)5-6-16(19)3)28-22-8-7-18(25)10-20(21)22/h5-11,13-14H,4,12H2,1-3H3,(H,26,30) |
InChIキー |
CEFFNIZDJDKUID-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=C(C=CC(=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11592107.png)

![6-amino-8-(3-bromo-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11592111.png)
![(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B11592115.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethylamino)methyl]-N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11592122.png)


![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(morpholin-4-yl)methanone](/img/structure/B11592138.png)
![prop-2-en-1-yl 6-(4-butoxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11592143.png)
![(5Z)-5-(3-phenoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592144.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11592149.png)
![2-[(5Z)-5-(3-methoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11592151.png)
![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11592162.png)

